molecular formula C9H13Cl2N3 B6183637 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride CAS No. 2639417-00-6

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride

Cat. No.: B6183637
CAS No.: 2639417-00-6
M. Wt: 234.1
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Description

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrolopyridine core and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolopyridine core1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Structure-Based Design of Orally Bioavailable Pyrrolo[3,2 c]pyridine ...](https://pubs.acs.org/doi/pdf/10.1021/jm401395s).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Structure-Based Design of Orally Bioavailable Pyrrolo[3,2 c]pyridine ...](https://pubs.acs.org/doi/pdf/10.1021/jm401395s).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its biological activity, including its potential as a ligand for various receptors and enzymes.

  • Medicine: Research has indicated its potential use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique properties make it suitable for use in the manufacturing of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include:

  • 1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core but differ in their substituents and functional groups.

  • N-methyl-1-(pyridin-2-yl)methanamine: This compound has a similar methanamine group but lacks the pyrrolopyridine core.

The uniqueness of this compound lies in its combination of the pyrrolopyridine core and the methanamine group, which provides distinct chemical and biological properties.

Properties

CAS No.

2639417-00-6

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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